molecular formula C21H32N2O3 B11363462 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11363462
M. Wt: 360.5 g/mol
InChI Key: REHRGQGIRWEQIC-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Benzamide Formation: The final step involves the coupling of the morpholine-cyclohexyl intermediate with 4-(propan-2-yloxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl and morpholine rings.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its morpholine ring.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
  • 4-(propan-2-yloxy)benzoic acid derivatives
  • Cyclohexylmorpholine derivatives

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is unique due to its combination of a morpholine ring, a cyclohexyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H32N2O3/c1-17(2)26-19-8-6-18(7-9-19)20(24)22-16-21(10-4-3-5-11-21)23-12-14-25-15-13-23/h6-9,17H,3-5,10-16H2,1-2H3,(H,22,24)

InChI Key

REHRGQGIRWEQIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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